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molecular formula C6H5BrClNO B174032 (5-Bromo-4-chloropyridin-2-yl)methanol CAS No. 103971-44-4

(5-Bromo-4-chloropyridin-2-yl)methanol

Cat. No. B174032
M. Wt: 222.47 g/mol
InChI Key: QMPZJKMTLSPODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250527

Procedure details

A solution of 4-chloro-5-bromo-2-picoline-N-oxide (23.9 g) in dichloromethane (250 ml) was cooled to 10° and trifluoroacetic anhydride (25 ml) added over 20 minutes. The mixture was allowed to warm to ambient temperature, and stand for 7 days. After cooling to 10°, methanol (100 ml) was added, and the solution stripped. The residue was treated with water (150 ml), basified with saturated aqueous sodium carbonate to pH 10, and extracted with ethyl acetate (2×150 ml). The combined extracts were dried (MgSO4). stripped, and triturated with ether to give 4-chloro-5-bromo-2-hydroxymethylpyridine, 16.58 g. m.p. 109°-10°.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[N+:5]([O-])=[CH:6][C:7]=1[Br:8].FC(F)(F)C(OC(=O)C(F)(F)F)=[O:14].CO.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl.O>[Cl:1][C:2]1[C:7]([Br:8])=[CH:6][N:5]=[C:4]([CH2:10][OH:14])[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
ClC=1C=C([N+](=CC1Br)[O-])C
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10°
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
ClC1=CC(=NC=C1Br)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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